N-cyclohexyl Butylone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl Butylone (hydrochloride) is a novel stimulant and substituted cathinone. Cathinones are a class of compounds structurally related to cathinone, an alkaloid found in the Khat plant. N-cyclohexyl Butylone (hydrochloride) is categorized as a research chemical and is primarily used in forensic and analytical applications .
Preparation Methods
The synthesis of N-cyclohexyl Butylone (hydrochloride) involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of a benzodioxole compound with a suitable amine to form an intermediate.
Cyclohexylation: The intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
N-cyclohexyl Butylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: N-cyclohexyl Butylone (hydrochloride) can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclohexyl Butylone (hydrochloride) has several scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard in forensic laboratories for the identification and quantification of novel stimulants in biological samples.
Toxicology: Researchers use this compound to study its toxicological effects and potential health risks associated with its use.
Pharmacology: It is employed in pharmacological studies to understand its mechanism of action and its effects on the central nervous system.
Analytical Chemistry: N-cyclohexyl Butylone (hydrochloride) is used in the development and validation of analytical methods for the detection of cathinones in various matrices
Mechanism of Action
The mechanism of action of N-cyclohexyl Butylone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of the postsynaptic receptors .
Comparison with Similar Compounds
N-cyclohexyl Butylone (hydrochloride) is structurally similar to other substituted cathinones, such as:
N-cyclohexyl methylone: Another novel stimulant with similar psychoactive effects.
Butylone: A Schedule I substance in the United States, known for its stimulant properties.
Beta-keto methylenedioxyamphetamine (MDMA): A well-known stimulant and empathogen.
The uniqueness of N-cyclohexyl Butylone (hydrochloride) lies in its specific structural modifications, which result in distinct pharmacological and toxicological profiles compared to other cathinones .
Properties
Molecular Formula |
C17H24ClNO3 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15;/h8-10,13-14,18H,2-7,11H2,1H3;1H |
InChI Key |
AHOUDSVUHGRTAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.